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Compound Name:

hydrochloride
CAS No.: 223556-29-4
Cat. No.: B3049872

Get Quote

Executive Summary

1-Cyclopropylpiperazine (CAS: 20327-23-5 for free base) is a privileged heterocyclic scaffold
widely employed in drug discovery, particularly for central nervous system (CNS) targets and
kinase inhibitors.[1][2] It is distinct from its amide analog, 1-(cyclopropylcarbonyl)piperazine,
which serves as a precursor.

The hydrochloride salt form (typically the dihydrochloride) is the preferred solid-state entity for
handling and storage due to the volatility and oxidation sensitivity of the free amine. This guide
analyzes its dual-nitrogen topology, the electronic influence of the cyclopropyl ring, and its
spectroscopic signature.

Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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Property Detail

IUPAC Name 1-Cyclopropylpiperazine dihydrochloride

N-Cyclopropylpiperazine 2HCI; 4-
Common Synonyms i ) ) ]
Cyclopropylpiperazine dihydrochloride

20327-23-5 (Free Base); 139256-62-1 (xHCI

CAS Number )
salt generic)
Molecular Formula C7H1aN2[1][2][3][4][5][6] - 2HCI
] 126.20 g/mol (Free Base); ~199.12 g/mol
Molecular Weight ) )
(Dihydrochloride)
SMILES C1CCI1N2CCNCcce2.cl.Cl

Structural Topology

The molecule consists of a six-membered saturated piperazine ring in a chair conformation.[2]
The N1 nitrogen is substituted with a cyclopropyl group, while the N4 nitrogen remains a
secondary amine.
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(Strained Ring) N1 (Tertiary Amine) Heterocycle Piperazine Core
Tonic Interaction__ 3 Reduced Basicity (Chair Conformation) Distal Nitrogen
_________ - ) ) N4 (Secondary Amine)
2 X HCI . Tonic Interaction High Nucleophilicity
(Counterions)

Click to download full resolution via product page

Figure 1: Topological connectivity and functional group segmentation of 1-
Cyclopropylpiperazine 2HCI.

Functional Group Analysis
The Cyclopropyl Moiety
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o Electronic Effect: The cyclopropyl group is electron-withdrawing relative to standard alkyl
groups (e.g., isopropyl) due to the high

-character of the C-C bonds in the ring. This lowers the electron density on the attached N1
nitrogen.[2]

» Metabolic Stability: Unlike an

-ethyl or

-isopropyl group, the cyclopropyl ring is resistant to CYP450-mediated dealkylation, making it
a valuable "metabolic blocker" in drug design.

 Steric Profile: It provides rigidity and bulk without the rotational freedom of an open alkyl

chain, often improving receptor binding affinity.[2]

The Nitrogen Centers (Basicity & Reactivity)

The molecule contains two non-equivalent basic centers.[2] Understanding their pKa values is
crucial for salt formation and synthesis.[2]

Center Type Approx. pKa Reactivity Profile

Highly nucleophilic;

primary site for

N4 (Distal) Secondary Amine ~9.2-9.6 ) )
acylation/alkylation
reactions.[2]

Less basic due to
] ) ] cyclopropyl induction
N1 (Proximal) Tertiary Amine ~55-6.5

and steric hindrance.

[2]

» Salt Stoichiometry: In the presence of excess HCI, both nitrogens are protonated, forming
the dihydrochloride.[2] In controlled conditions (1 eq. HCI), the N4 nitrogen is protonated first
due to its higher basicity.

Physicochemical Properties
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Property Value Implication

Moderately polar; good water

LogP (Free Base) ~0.2 -
solubility as a salt.[2]
Favorable for CNS penetration
PSA (Polar Surface Area) 15.3 A2 _ _
(Blood-Brain Barrier).[2]
- ) Volatile as a free base; must
Boiling Point 43°C (at 7 mmHg)
be stored as HCI salt.[2]
B o Suitable for aqueous
Solubility High in H20, MeOH

formulations.[2]

Spectroscopic Characterization (NMR)

The cyclopropyl group provides a distinct high-field diagnostic signature in *H NMR.[2]
IH NMR Data (DMSO-ds, Free Base equivalent):

0 0.25 - 0.40 ppm (4H, m): Cyclopropyl methylene protons (

).[2] The high-field shift is characteristic of the magnetic anisotropy of the cyclopropane ring.

0 1.54 — 1.60 ppm (1H, m): Cyclopropyl methine proton (

).[2]

0 2.43 ppm (4H, t): Piperazine protons adjacent to N1 (Cyclopropyl).[2]

0 2.60 — 2.65 ppm (4H, t): Piperazine protons adjacent to N4 (Secondary amine).[2]

0 3.30 ppm (1H, s): N-H proton (exchangeable).[2]

Note: In the HCI salt, the piperazine ring protons will shift downfield (& 3.0 — 3.8 ppm) due to
protonation.

Synthetic Pathways
Route A: Amide Reduction (Industrial Standard)
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This route avoids the formation of quaternary ammonium byproducts common in direct
alkylation.[2]

e Acylation: Piperazine is reacted with cyclopropanecarbonyl chloride to form 1-
(cyclopropylcarbonyl)piperazine.[2]

e Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH4) or Borane-THF to
yield the 1-cyclopropylpiperazine.[2]

» Salt Formation: Treatment with anhydrous HCI in dioxane/ether precipitates the salt.[2]

Route B: Boc-Deprotection (Laboratory Scale)

Used when high purity is required for research.[2]
» Start with tert-butyl 4-cyclopropylpiperazine-1-carboxylate.[2][7]
o Deprotection: Stir in 4M HCI/Dioxane or TFA/DCM.[2]

« |solation: Evaporation yields the pure hydrochloride salt.[2]
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Figure 2: Synthetic workflow from piperazine precursor to final HCI salt.[2]
Pharmacological Relevance

1-Cyclopropylpiperazine is a "privileged structure” found in several bioactive classes:

e Histamine H3 Antagonists: The rigid cyclopropyl group enhances binding to the H3 receptor
pocket compared to flexible alkyl chains.[2]
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» Antibacterials: Used as a side-chain modifier in next-generation fluoroquinolones (analogs of
Ciprofloxacin, though Ciprofloxacin itself uses unsubstituted piperazine or other variants).[2]

» Kinase Inhibitors: The scaffold appears in inhibitors targeting CSF-1R and other tyrosine
kinases, where the piperazine acts as a solubility-enhancing linker.[2]

References

o ChemicalBook. (2025).[2] 1-Cyclopropylpiperazine Properties and Synthesis. Retrieved from
[2]

» National Institutes of Health (NIH). (2025).[2] 1-Cyclopropylpiperazine | C7TH14N2 | CID
4742004.[2] PubChem.[2] Retrieved from [2]

« Khalili, F.,, et al. (2009).[2][8][9] pKa Values of Some Piperazines at (298, 303, 313, and 323)
K.[9][10] Journal of Chemical & Engineering Data. Retrieved from [Semantic Scholar]([Link]

e Watson International. (2025).[2] 1-Cyclopropylpiperazine CAS 20327-23-5 Technical Data.
Retrieved from [2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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